Bis(perfluorobutyl)ethene

Catalog No.
S8052456
CAS No.
97539-76-9
M.F
C10H2F18
M. Wt
464.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(perfluorobutyl)ethene

CAS Number

97539-76-9

Product Name

Bis(perfluorobutyl)ethene

IUPAC Name

(E)-1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluorodec-5-ene

Molecular Formula

C10H2F18

Molecular Weight

464.09 g/mol

InChI

InChI=1S/C10H2F18/c11-3(12,5(15,16)7(19,20)9(23,24)25)1-2-4(13,14)6(17,18)8(21,22)10(26,27)28/h1-2H/b2-1+

InChI Key

FSOCDJTVKIHJDC-OWOJBTEDSA-N

SMILES

C(=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Isomeric SMILES

C(=C/C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)\C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Description

Bis(perfluorobutyl)ethene is a fluorohydrocarbon. It has a role as a blood substitute.

Potential as a Blood Substitute

One of the most researched applications of BPFE is its potential use as an oxygen carrier in blood substitutes []. Hemoglobin, the iron-containing protein in red blood cells, is responsible for transporting oxygen throughout the body. However, in cases of severe blood loss or certain medical conditions, blood transfusions may not be readily available or suitable. BPFE has been explored as a potential alternative due to its ability to bind and release oxygen [].

However, further research is needed to determine the effectiveness and safety of BPFE as a blood substitute. Studies suggest that BPFE might not be as efficient in oxygen transport as hemoglobin []. Additionally, concerns regarding the potential toxicity of BPFE require further investigation [].

Bis(perfluorobutyl)ethene is a fluorinated compound with the molecular formula C₁₀H₂F₁₈ and a CAS number of 84551-43-9. This compound is characterized by its perfluorobutyl groups, which contribute to its unique properties, including high thermal stability and chemical inertness. It appears as a colorless, odorless liquid, and is notable for its applications in various industrial and biomedical fields due to its distinctive fluorinated structure .

Typical of alkenes, such as:

  • Addition Reactions: It can react with halogens or hydrogen halides across the double bond.
  • Polymerization: Under certain conditions, it may participate in polymerization reactions, leading to the formation of larger fluorinated polymers.
  • Hydrogenation: The compound may also undergo hydrogenation to yield saturated derivatives .

This compound has been studied for its potential as a blood substitute due to its ability to carry oxygen effectively. Bis(perfluorobutyl)ethene interacts with hemoglobin in the bloodstream, facilitating the transport of oxygen to tissues and aiding in carbon dioxide removal. Its biocompatibility and low toxicity make it a candidate for medical applications, particularly in oxygen delivery systems .

Several synthesis methods for bis(perfluorobutyl)ethene have been documented:

  • Fluorination of Alkenes: This involves the direct fluorination of suitable alkenes using fluorinating agents under controlled conditions.
  • Rearrangement Reactions: Starting from perfluorobutanes, rearrangement reactions can yield bis(perfluorobutyl)ethene.
  • Catalytic Processes: Certain metal catalysts can facilitate the formation of this compound from simpler fluorinated precursors .

Interaction studies have primarily focused on bis(perfluorobutyl)ethene's role as an oxygen carrier. Research indicates that it effectively binds with hemoglobin, enhancing oxygen transport efficiency. Additionally, studies explore its interactions with various biological membranes and proteins, assessing its potential toxicity and compatibility for medical applications .

Several compounds share similarities with bis(perfluorobutyl)ethene due to their fluorinated structures. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
PerfluorobutyleneC₄F₈Shorter chain; used in refrigerants
PerfluorohexaneC₆F₁₄Longer chain; higher boiling point
Perfluoroalkyl etherCnF₂n+1OContains ether linkages; different reactivity
1,1,1,2-TetrafluoroethaneC₂H₂F₄Used as a refrigerant; less stable

Uniqueness of Bis(perfluorobutyl)ethene:

  • The presence of two perfluorobutyl groups enhances its solubility and stability compared to other fluorinated compounds.
  • Its specific application as an oxygen carrier distinguishes it from others primarily used in refrigeration or as solvents.

XLogP3

6.7

Hydrogen Bond Acceptor Count

18

Exact Mass

463.9869070 g/mol

Monoisotopic Mass

463.9869070 g/mol

Heavy Atom Count

28

UNII

1GKC2J63MT

Dates

Last modified: 11-23-2023

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